3-(2-Phenylpropan-2-yl)morpholine
Description
3-(2-Phenylpropan-2-yl)morpholine is a morpholine derivative characterized by a quaternary carbon center at the 2-phenylpropan-2-yl substituent attached to the morpholine ring. This structural feature imparts steric bulk and modulates physicochemical properties such as lipophilicity and basicity. Morpholine derivatives are widely explored in drug discovery due to their conformational rigidity and ability to mimic peptide bonds, enhancing metabolic stability . The synthesis of such compounds often employs diversity-oriented strategies (DOS), where quaternary stereocenters—like the one in 3-(2-phenylpropan-2-yl)morpholine—significantly expand accessible chemical space .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2-phenylpropan-2-yl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-13(2,11-6-4-3-5-7-11)12-10-15-9-8-14-12/h3-7,12,14H,8-10H2,1-2H3 |
InChI Key |
NWBIUACQDLKEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1COCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method Overview
Reductive amination is a widely employed method for synthesizing substituted morpholine derivatives, including 3-(2-Phenylpropan-2-yl)morpholine. This approach involves the reaction of a ketone or aldehyde precursor with morpholine or its derivatives, followed by reduction of the imine intermediate.
Detailed Procedure
- Starting Materials: Morpholine and 2-phenylpropan-2-one (or related ketone).
- Reagents: A reducing agent such as borane-dimethylamine complex is preferred due to its mildness and selectivity.
- Conditions: The reaction is typically conducted in organic solvents like dimethyl sulfoxide or isopropanol in the presence of a weak acid catalyst (e.g., acetic acid, citric acid, or hydrochloric acid) to facilitate imine formation.
- Work-up: After completion, the reaction mixture is quenched with an aqueous strong base (e.g., potassium hydroxide or sodium hydroxide) to neutralize excess reagents and facilitate product isolation.
Advantages
- High chemoselectivity and yields.
- Mild reaction conditions preserving sensitive functional groups.
- Scalable for industrial synthesis.
Supporting Data
| Parameter | Details |
|---|---|
| Reducing agent | Borane-dimethylamine complex |
| Solvent | Dimethyl sulfoxide, Isopropanol |
| Acid catalyst | Acetic acid, Citric acid, HCl |
| Temperature | Room temperature to mild heating |
| Work-up | Aqueous KOH or NaOH quench |
| Product purity | Typically >95% after standard work-up |
This method is adapted from a patent describing linear processes for morpholine compound synthesis, highlighting the efficiency of reductive amination in morpholine functionalization.
Alkylation of Morpholine with 2-Phenylpropan-2-yl Halides
Method Overview
Direct alkylation of morpholine nitrogen with halogenated 2-phenylpropan-2-yl derivatives is another route to access 3-(2-Phenylpropan-2-yl)morpholine.
Detailed Procedure
- Starting Materials: Morpholine and 2-phenylpropan-2-yl bromide or chloride.
- Reagents: Base such as cesium carbonate or potassium carbonate to deprotonate morpholine nitrogen.
- Solvent: Acetonitrile or tetrahydrofuran.
- Conditions: Stirring at room temperature or slight heating for several hours.
- Work-up: Extraction with organic solvents, drying over sodium sulfate, and purification by recrystallization or chromatography.
Advantages
- Straightforward reaction setup.
- Avoids use of reducing agents.
- Potential for high regioselectivity.
Supporting Data
| Parameter | Details |
|---|---|
| Base | Cesium carbonate, Potassium carbonate |
| Solvent | Acetonitrile, Tetrahydrofuran |
| Temperature | Room temperature to 40°C |
| Reaction time | 3–6 hours |
| Product isolation | Extraction, drying, recrystallization |
This alkylation strategy is supported by literature on morpholine derivatives synthesis involving nucleophilic substitution reactions with alkyl halides.
Cyclization from Amino Acid-Derived Alkynols
Method Overview
A more sophisticated approach involves intramolecular cyclization of amino acid-derived alkynols to form morpholine rings bearing substituents analogous to 2-phenylpropan-2-yl groups.
Detailed Procedure
- Starting Materials: N-Boc or N-Tosyl protected amino acid-derived alkynols.
- Catalyst: Silver triflate (AgOTf) as a promoter of intramolecular cyclization.
- Solvent: Dichloromethane.
- Conditions: Reaction at 0 °C for short time periods.
- Outcome: Formation of 2-methylene morpholines or related derivatives, which can be further elaborated to 3-(2-Phenylpropan-2-yl)morpholine analogs.
Mechanistic Insight
The reaction proceeds via 6-exo-dig cyclization, favoring morpholine ring formation. Protection groups influence the product outcome (morpholines vs. oxazines).
Supporting Data
| Parameter | Details |
|---|---|
| Catalyst | Silver triflate (20 mol%) |
| Solvent | Dichloromethane |
| Temperature | 0 °C |
| Reaction time | Minutes to 1 hour |
| Yield | Moderate to good (50–80%) |
This method is derived from recent research on amino acid-derived morpholine synthesis and provides access to diverse morpholine derivatives with controlled stereochemistry.
Peptide Coupling and Subsequent Functionalization
Method Overview
In complex synthetic schemes, morpholine derivatives bearing bulky substituents like 2-phenylpropan-2-yl groups are prepared via peptide coupling strategies involving morpholinoacetamido intermediates.
Detailed Procedure
- Starting Materials: Chiral diols or morpholinoacetamido peptides.
- Coupling Agents: BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), hydroxybenzotriazole.
- Conditions: Low temperature (0–5 °C), inert atmosphere.
- Work-up: Quenching with water, filtration, washing, and purification.
Advantages
- Enables stereoselective synthesis.
- Suitable for complex drug-like molecules.
- High purity products.
Supporting Data
| Parameter | Details |
|---|---|
| Coupling agents | BOP, Hydroxybenzotriazole |
| Temperature | 0–5 °C |
| Yield | ~40% (typical for complex peptides) |
| Purification | Filtration, washing, chromatography |
This approach is exemplified in the preparation of morpholine-containing peptides and drug candidates, demonstrating the versatility of morpholine chemistry in medicinal chemistry.
Summary Table of Preparation Methods
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Phenylpropan-2-yl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Morpholine Derivatives
Key Observations :
- Steric Effects : The 2-phenylpropan-2-yl group in 3-(2-phenylpropan-2-yl)morpholine introduces greater steric hindrance compared to linear alkyl or electron-donating substituents (e.g., methylenedioxyphenyl in Compound 9b) .
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., ) exhibit increased lipophilicity and metabolic stability, whereas electron-rich substituents (e.g., methylenedioxy in Compound 9b) may enhance π-π interactions .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Profiles
Key Findings :
- Basicity : The quaternary carbon in 3-(2-phenylpropan-2-yl)morpholine reduces basicity compared to piperidine (pKb 2.88) and even parent morpholine (pKb 5.64) due to steric inhibition of protonation .
- CNS Penetration : Morpholine acetals, such as those with alkoxy substituents, show enhanced brain exposure (5–7-fold increase in B/P ratio) . While 3-(2-phenylpropan-2-yl)morpholine lacks an acetal group, its steric bulk may still permit moderate CNS access .
Critical Insights :
Q & A
Q. What are the optimal synthetic routes for 3-(2-Phenylpropan-2-yl)morpholine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of 3-(2-Phenylpropan-2-yl)morpholine can be achieved via nucleophilic substitution or condensation reactions. Key variables to optimize include:
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd/C) to enhance yield .
- Temperature : Reactions typically proceed at 80–120°C; higher temperatures may improve kinetics but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution.
Q. Example Optimization Table
| Condition | Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Route A | K₂CO₃ | 100 | DMF | 65 | 92 |
| Route B | Pd/C | 120 | Toluene | 78 | 95 |
Q. Reference :
Q. Which analytical techniques are most effective for characterizing 3-(2-Phenylpropan-2-yl)morpholine, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. For example, the morpholine ring protons appear as a multiplet at δ 3.5–4.0 ppm, while the phenyl group resonates at δ 7.2–7.5 ppm .
- HPLC-MS : Quantifies purity and detects impurities. Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) .
- FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
Q. How can solubility challenges be addressed during in vitro assays for 3-(2-Phenylpropan-2-yl)morpholine?
Methodological Answer:
- Solvent screening : Test DMSO, ethanol, or aqueous buffers (pH 7.4) for solubility. Pre-saturate solvents with the compound to avoid precipitation.
- Surfactants : Add polysorbate-80 (0.1% w/v) to enhance solubility in aqueous media .
- Co-solvency : Use ethanol:water (1:1) mixtures for balanced polarity .
Q. How can enantiomeric separation of 3-(2-Phenylpropan-2-yl)morpholine be achieved, and what chiral stationary phases are recommended?
Methodological Answer:
Q. What experimental strategies assess the stability of 3-(2-Phenylpropan-2-yl)morpholine under varying pH and temperature conditions?
Methodological Answer:
Q. Degradation Profile Example
| Condition | % Degradation | Major Degradant |
|---|---|---|
| Acidic (pH 2) | 15 | Ring-opened amine |
| Basic (pH 10) | 30 | Oxidized morpholine |
Q. How can molecular docking studies elucidate the biological activity of 3-(2-Phenylpropan-2-yl)morpholine against target enzymes?
Methodological Answer:
- Target selection : Prioritize enzymes with known morpholine interactions (e.g., monoamine oxidases, cytochrome P450).
- Docking software : Use AutoDock Vina with AMBER force fields. Validate poses via MD simulations (100 ns) to assess binding stability .
- In vitro validation : Perform enzyme inhibition assays (IC₅₀ determination) to correlate docking scores with activity .
Q. Reference :
Q. What computational methods predict the physicochemical properties of 3-(2-Phenylpropan-2-yl)morpholine?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict dipole moment, HOMO-LUMO gaps, and electrostatic potential surfaces .
- QSAR models : Train models on morpholine derivatives to estimate logP, solubility, and bioavailability .
Q. Reference :
Q. How should researchers address contradictory data in reproducibility studies involving 3-(2-Phenylpropan-2-yl)morpholine?
Methodological Answer:
- Control variables : Standardize synthetic batches (e.g., catalyst purity, solvent drying) and analytical conditions (e.g., column age, detector calibration) .
- Statistical analysis : Apply ANOVA to compare inter-lab results; outliers may indicate unaccounted variables (e.g., trace metal contamination) .
- Collaborative validation : Share samples with independent labs using blinded protocols .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
